molecular formula C18H21NO B1184667 N-mesityl-2-(3-methylphenyl)acetamide

N-mesityl-2-(3-methylphenyl)acetamide

Cat. No.: B1184667
M. Wt: 267.372
InChI Key: LIRZBVQDMDYXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mesityl-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of an acetamide backbone, which is further substituted with a 3-methylphenyl group at the α-carbon (Fig. 1).

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.372

IUPAC Name

2-(3-methylphenyl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H21NO/c1-12-6-5-7-16(10-12)11-17(20)19-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,19,20)

InChI Key

LIRZBVQDMDYXEG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-mesityl-2-(3-methylphenyl)acetamide can be contextualized against related acetamide derivatives (Table 1). Key comparisons include:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents Key Physical/Chemical Properties Bioactivity/Applications References
This compound Mesityl (N), 3-methylphenyl (α-C) Low HBD/HBA, high lipophilicity Potential CNS-targeted disaggregation agent
CNS-11g 2-(4-benzyl-1-oxo-2(1H)-phthalazinyl) (N), 2,6-dimethylphenyl (α-C) Similar HBD/HBA, rigid phthalazinyl core Reduces α-synuclein fibrils in vitro
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide 3-methylphenyl (N), trichloromethyl (α-C) Electron-withdrawing Cl groups; planar geometry Alters crystal packing in solid state
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-chloro-benzothiazolyl (N), 3-methylphenyl (α-C) Enhanced π-stacking from benzothiazole Structural analog for heterocyclic synthesis
N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide 3-chloro-2-methylphenyl (N), 3-methylphenoxy (α-C) Phenoxy group increases polarity Unreported bioactivity; industrial intermediate

Structural and Functional Insights

Substituent Effects on Bioavailability: The mesityl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., trichloromethyl in ), favoring CNS penetration .

Solid-State Geometry :

  • Meta-substitution (e.g., 3-methylphenyl) induces torsional angles of ~80° between aromatic rings, as seen in dichlorophenyl-thiazolyl analogs (). This contrasts with planar trichloroacetamides (), where steric effects dominate .

Pharmacological Potential: Analog CNS-11g () shares the target’s low rotatable bond count but incorporates a phthalazinyl group, which may improve binding to amyloidogenic proteins . Thiazolyl-substituted acetamides () exhibit hydrogen-bonding motifs (N–H⋯N) that stabilize crystal structures, a feature absent in the target compound but relevant for material science applications .

Research Findings and Implications

  • Neurotherapeutic Potential: The target compound’s structural analogs (CNS-11/CNS-11g) show promise in disrupting α-synuclein aggregates, suggesting utility in Parkinson’s disease research .
  • Synthetic Versatility: Derivatives like N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide () highlight the role of halogenation in tuning physicochemical properties for industrial or medicinal chemistry .
  • Crystallographic Trends : Meta-substitution on the phenyl ring (e.g., 3-methyl) induces predictable torsional angles in acetamides, aiding in rational drug design .

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